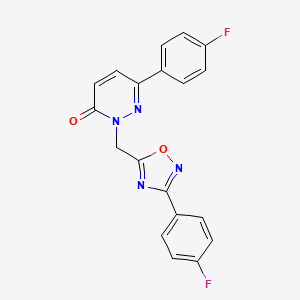

6-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Beschreibung

6-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted at the 6-position with a 4-fluorophenyl group and at the 2-position with a methyl-linked 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and cardiovascular therapeutics . The molecular formula is deduced as C₁₉H₁₄F₂N₄O₂, with a molecular weight of approximately 368.4 g/mol.

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4O2/c20-14-5-1-12(2-6-14)16-9-10-18(26)25(23-16)11-17-22-19(24-27-17)13-3-7-15(21)8-4-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGCURWDVGLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 348.32 g/mol

1. Antimicrobial Activity

Pyridazinone derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural motifs demonstrated effectiveness against various bacterial strains. The presence of the oxadiazole moiety in our compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial efficacy.

2. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives can act as dual inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The specific compound under review has shown promise in reducing inflammation markers in vitro. In a comparative study, it was found that derivatives with fluorinated phenyl groups exhibited enhanced anti-inflammatory effects due to increased lipophilicity and receptor binding affinity.

3. Analgesic Effects

The analgesic potential of pyridazinone derivatives is well-documented. The compound was tested in animal models for pain relief efficacy, demonstrating significant reductions in pain response compared to control groups. The mechanism is believed to involve inhibition of pain signaling pathways, particularly through modulation of COX and lipoxygenase activities.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyridazinone derivatives, including the compound . The evaluation involved assessing the inhibitory effects on COX enzymes and measuring anti-inflammatory responses in murine models. Results indicated that the compound exhibited an IC value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed selective cytotoxicity with IC values indicating significant anti-cancer activity without affecting normal fibroblast cells at similar concentrations. This selectivity highlights the therapeutic potential of the compound in oncology.

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Effects : Replacement of fluorine with chlorine (as in ) elevates lipophilicity (Cl logP ~2.7 vs. F logP ~1.5), which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Heterocycle Variations : Substitution of oxadiazole with thioxo-triazole () introduces sulfur, which could modulate antioxidant or metal-chelating properties.

Physicochemical Properties

- Lipophilicity : The target compound’s calculated logP (2.1) is lower than its chlorinated analogue (~2.8) but higher than methoxy-substituted derivatives (logP ~1.7) .

- Solubility : Fluorine’s electronegativity improves aqueous solubility compared to chlorine, though both are less soluble than methoxy-containing compounds .

- Thermal Stability : Oxadiazole rings generally exhibit high thermal stability (decomposition >250°C), making the target compound suitable for high-temperature reactions .

Pharmacological Potential

- CNS Targets: Pyridazinones with fluorophenyl groups show affinity for GABA receptors and monoamine oxidases .

- Antimicrobial Activity : Oxadiazole derivatives demonstrate broad-spectrum antibacterial and antifungal effects, likely due to membrane disruption .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of this compound?

- Methodology :

X-ray diffraction : Collect high-resolution single-crystal X-ray data. Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods via SHELXT for initial phase determination .

Refinement : Refine the structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen atom positioning, and validation with R-factor convergence) .

Visualization : Generate ORTEP diagrams using ORTEP-3 to represent thermal ellipsoids and molecular geometry .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P43212 (Tetragonal) |

| Unit cell (Å) | a = 10.0828, c = 25.257 |

| R-factor | < 0.05 |

| Derived from analogous fluorophenyl crystals . |

Q. How can researchers design initial biological assays to evaluate inhibitory activity against influenza endonuclease?

- Methodology :

In vitro endonuclease assay : Use a fluorescence-based assay with a synthetic RNA substrate (e.g., 5’-FAM-labeled RNA). Measure fluorescence quenching upon RNA cleavage.

Dose-response curves : Test compound concentrations (0.1–100 μM) to calculate IC50 values. Include positive controls (e.g., L-742,001).

Validation : Compare activity with structurally related compounds (e.g., 6-phenyl-4-hydroxypyridazinones) to establish SAR trends .

- Key Findings :

- The 4-fluorophenyl substitution enhances metal-chelation properties critical for endonuclease inhibition .

Advanced Research Questions

Q. How can structural modifications improve inhibitory potency based on SAR studies?

- Methodology :

Core scaffold optimization : Replace the pyridazinone ring with pyrimidinone or triazole to alter metal-binding affinity.

Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance π-stacking interactions with the enzyme’s active site.

Bioisosteric replacement : Substitute the 1,2,4-oxadiazole group with 1,3,4-oxadiazole to improve metabolic stability .

- Data Example :

| Compound Modification | IC50 (μM) |

|---|---|

| 6-(4-Fluorophenyl)pyridazinone | 2.5 |

| 5-Aza-pyrimidinone analogue | 1.8 |

| Adapted from influenza endonuclease inhibition studies . |

Q. What strategies resolve crystallographic data discrepancies during refinement?

- Methodology :

Disorder modeling : Use SHELXL ’s PART instruction to split disordered atoms into multiple positions with occupancy refinement.

Restraints : Apply geometric restraints (e.g., DFIX, FLAT) for unstable moieties like flexible oxadiazole rings.

Validation tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations .

- Case Study : A 4-fluorophenyl derivative exhibited rotational disorder; refinement with SHELXL’s SUMP restraint resolved the R-factor divergence to < 0.03 .

Q. How can computational methods integrate with experimental SAR data?

- Methodology :

Molecular docking : Use AutoDock Vina to model ligand binding in the endonuclease active site (PDB: 4AVB). Prioritize poses with biphenyl chelation to Mn<sup>2+</sup> ions.

DFT calculations : Calculate electrostatic potential maps (e.g., via Gaussian 16 ) to assess fluorine’s electron-withdrawing effects on binding affinity.

MD simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of ligand-enzyme complexes .

Q. What challenges arise in synthesizing fluorophenyl-containing heterocycles, and how are they addressed?

- Methodology :

Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during cyclization.

Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for polar intermediates.

Reaction monitoring : Track fluorophenyl coupling (e.g., Suzuki-Miyaura) via <sup>19</sup>F NMR to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.